Cas no 108844-81-1 (4-methylsulfinylbut-3-enylisothiocyanate)

4-Methylsulfinylbut-3-enylisothiocyanate is a sulfur-containing organic compound characterized by its reactive isothiocyanate functional group and methylsulfinylbutenyl side chain. This compound is of interest in organic synthesis and biochemical research due to its potential as a precursor or intermediate in the development of bioactive molecules. Its unique structure, combining an isothiocyanate moiety with a sulfoxide group, may confer reactivity useful in cross-coupling or conjugation reactions. Studies suggest applications in investigating plant defense mechanisms or as a model compound for studying sulfur-based metabolites. The compound's stability and solubility profile make it suitable for controlled experimental conditions, though handling requires precautions due to its potential lachrymatory properties.
4-methylsulfinylbut-3-enylisothiocyanate structure
108844-81-1 structure
Product name:4-methylsulfinylbut-3-enylisothiocyanate
CAS No:108844-81-1
MF:C6H9NOS2
Molecular Weight:175.27176
CID:2053624
PubChem ID:137699563

4-methylsulfinylbut-3-enylisothiocyanate 化学的及び物理的性質

名前と識別子

    • 4-methylsulfinylbut-3-enylisothiocyanate
    • glucoraphenin
    • S-[5t-((R)-methanesulfinyl)-N-sulfooxy-pent-4-eneimidoyl]-1-thio-beta-D-glucopyranose
    • potassium
    • S-[5t-((R)-Methansulfinyl)-N-sulfooxy-pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
    • Kalium
    • GLUCORAPHENIN POTASSIUM SALT
    • potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
    • FS-6782
    • 108844-81-1
    • Potassium(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(((1E,4Z)-5-methanesulfinyl-1-((sulfooxy)imino)pent-4-en-1-yl)sulfanyl)oxane-3,4,5-triol
    • 28463-24-3
    • 112-099-9
    • Potassium(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{[(1E,4Z)-5-methanesulfinyl-1-[(sulfooxy)imino]pent-4-en-1-yl]sulfanyl}oxane-3,4,5-triol
    • Glucoraphenin PotassiuM Salt
    • インチ: InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+,25?;/m1./s1
    • InChIKey: SPAAOAFFSVKBJP-FXSHFZPUSA-M
    • SMILES: CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

計算された属性

  • 精确分子量: 472.98864084g/mol
  • 同位素质量: 472.98864084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 13
  • 重原子数量: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 638
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 239Ų

4-methylsulfinylbut-3-enylisothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89690-10MG
4-methylsulfinylbut-3-enylisothiocyanate
108844-81-1
10mg
¥5688.28 2023-09-09
PhytoLab
89690-1000mg
Glucoraphenin potassium salt
108844-81-1 ≥ 90.0 %
1000mg
€15975 2023-10-25
PhytoLab
89690-500mg
Glucoraphenin potassium salt
108844-81-1 ≥ 90.0 %
500mg
€8520 2023-10-25
PhytoLab
89690-50mg
Glucoraphenin potassium salt
108844-81-1 ≥ 90.0 %
50mg
€958.5 2023-10-25
LKT Labs
G4782-10mg
Glucoraphenin Potassium
108844-81-1 ≥98%
10mg
$500.90 2024-05-21
LKT Labs
G4782-25mg
Glucoraphenin Potassium
108844-81-1 ≥98%
25mg
$1052.00 2024-05-21
PhytoLab
89690-250mg
Glucoraphenin potassium salt
108844-81-1 ≥ 90.0 %
250mg
€4526.25 2023-10-25
LKT Labs
G4782-1mg
Glucoraphenin Potassium
108844-81-1 ≥98%
1mg
$136.00 2024-05-21
LKT Labs
G4782-5mg
Glucoraphenin Potassium
108844-81-1 ≥98%
5mg
$257.70 2024-05-21

4-methylsulfinylbut-3-enylisothiocyanate 関連文献

4-methylsulfinylbut-3-enylisothiocyanateに関する追加情報

Comprehensive Analysis of 4-methylsulfinylbut-3-enylisothiocyanate (CAS No. 108844-81-1): Properties, Applications, and Research Insights

4-methylsulfinylbut-3-enylisothiocyanate (CAS No. 108844-81-1) is a bioactive sulfur-containing compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, classified as an isothiocyanate derivative, features a methylsulfinyl group and a reactive but-3-enyl chain, making it a subject of interest for researchers studying natural products and synthetic chemistry. The growing demand for specialized organosulfur compounds in pharmaceuticals and agriculture has further elevated its relevance in scientific discussions.

One of the most frequently asked questions about 4-methylsulfinylbut-3-enylisothiocyanate revolves around its natural occurrence and biosynthetic pathways. Studies indicate that this compound may be derived from glucosinolate precursors found in cruciferous vegetables, aligning with current consumer trends toward plant-based bioactive compounds. Researchers are particularly interested in its potential health-promoting properties, as isothiocyanates are known for their role in cellular defense mechanisms. However, unlike more common isothiocyanates like sulforaphane, 4-methylsulfinylbut-3-enylisothiocyanate offers distinct structural features that may influence its bioavailability and metabolic interactions.

From a chemical perspective, the sulfinyl functional group in 4-methylsulfinylbut-3-enylisothiocyanate contributes to its polarity and reactivity, which are critical factors in its potential applications. Analytical techniques such as HPLC-MS and NMR spectroscopy are commonly employed to characterize this compound, addressing another common query regarding its identification methods. Recent publications highlight its stability under controlled conditions, though proper storage away from moisture and strong oxidizers is recommended to maintain its integrity.

The compound's potential role in sustainable agriculture has emerged as a hot topic, particularly in discussions about natural pest management solutions. Preliminary studies suggest that 4-methylsulfinylbut-3-enylisothiocyanate may exhibit allelopathic effects, making it a candidate for eco-friendly plant protection strategies. This aligns with the increasing global focus on reducing synthetic pesticide use, a subject frequently searched in connection with green chemistry alternatives.

In the realm of nutraceutical research, scientists are investigating whether 4-methylsulfinylbut-3-enylisothiocyanate shares the purported benefits of other isothiocyanates, such as supporting cellular health. While clinical evidence remains limited, its structural similarity to other bioactive compounds has spurred interest in its potential mechanisms of action at the molecular level. This research direction responds to growing public interest in functional food components and their health implications.

Synthetic approaches to 4-methylsulfinylbut-3-enylisothiocyanate represent another area of active investigation, with researchers optimizing routes to improve yield and purity. The compound's chirality adds complexity to its synthesis, making this a challenging yet rewarding target for organic chemists. Recent advancements in catalytic oxidation methods have shown promise for more efficient production, addressing industry needs for scalable processes.

From a commercial standpoint, the availability of 4-methylsulfinylbut-3-enylisothiocyanate remains limited compared to more common isothiocyanates, reflecting both its specialized applications and synthetic challenges. Quality control parameters for this compound typically emphasize purity assessment and isomeric composition, which are critical for research applications. These technical specifications frequently appear in search queries from procurement specialists and laboratory managers.

Environmental fate studies of 4-methylsulfinylbut-3-enylisothiocyanate are gradually emerging, responding to regulatory requirements and sustainability concerns. Its biodegradation pathways and ecotoxicological profile represent important considerations for potential large-scale applications, particularly in agricultural contexts. These aspects align with current trends in green chemistry and environmental impact assessment of specialty chemicals.

As research continues, 4-methylsulfinylbut-3-enylisothiocyanate demonstrates the growing importance of specialized sulfur compounds in addressing contemporary scientific and industrial challenges. Its unique combination of structural features positions it as a compound of interest across multiple disciplines, from medicinal chemistry to agricultural science. Future studies will likely focus on elucidating its biological activities and exploring practical applications that leverage its distinctive chemical properties.

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